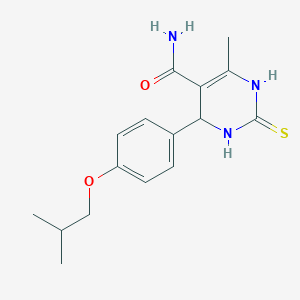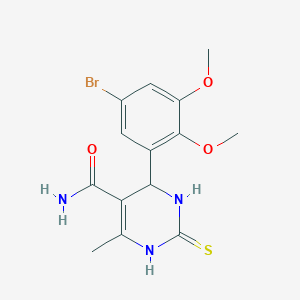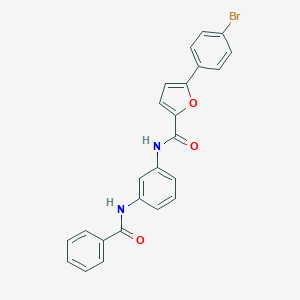
N-(3-benzamidophenyl)-5-(4-bromophenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-benzamidophenyl)-5-(4-bromophenyl)furan-2-carboxamide is a synthetic organic compound with the molecular formula C24H17BrN2O3 and a molecular weight of 461.31 g/mol . It is characterized by the presence of a benzoylamino group, a bromophenyl group, and a furan ring, making it a compound of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of N-(3-benzamidophenyl)-5-(4-bromophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoylamino intermediate: This involves the reaction of 3-aminophenyl with benzoyl chloride under basic conditions to form N-(3-benzoylamino)phenyl.
Furan ring formation: The final step involves the formation of the furan ring through a cyclization reaction, often using a furan precursor and appropriate catalysts under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
N-(3-benzamidophenyl)-5-(4-bromophenyl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions, such as in the presence of a palladium catalyst.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols, depending on the reagents used.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromophenyl group reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(3-benzamidophenyl)-5-(4-bromophenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of N-(3-benzamidophenyl)-5-(4-bromophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
N-(3-benzamidophenyl)-5-(4-bromophenyl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(3-benzoylamino)phenyl derivatives: These compounds share the benzoylamino group but differ in other substituents, affecting their reactivity and applications.
Bromophenyl derivatives: Compounds with a bromophenyl group exhibit similar substitution reactions but may have different biological activities.
Furan derivatives: These compounds contain the furan ring and are used in various chemical and biological applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C24H17BrN2O3 |
|---|---|
Poids moléculaire |
461.3 g/mol |
Nom IUPAC |
N-(3-benzamidophenyl)-5-(4-bromophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C24H17BrN2O3/c25-18-11-9-16(10-12-18)21-13-14-22(30-21)24(29)27-20-8-4-7-19(15-20)26-23(28)17-5-2-1-3-6-17/h1-15H,(H,26,28)(H,27,29) |
Clé InChI |
IRZJZUGHPKIWPO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-2-(4-CHLOROPHENOXY)ACETAMIDE](/img/structure/B327126.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B327128.png)
![N-[(4E)-4-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-3,4-dimethoxybenzamide](/img/structure/B327129.png)
![5-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B327130.png)
![2-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B327133.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B327137.png)

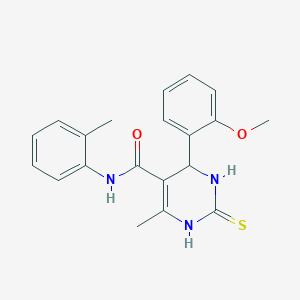
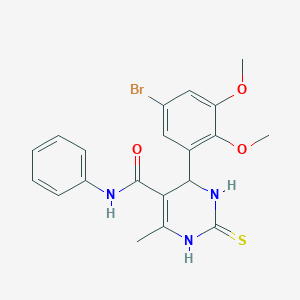
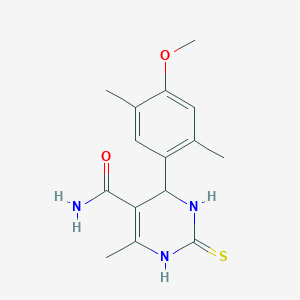
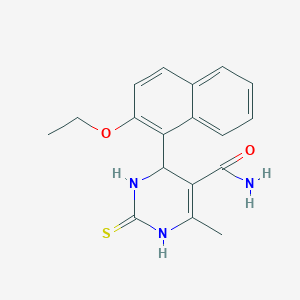
![4-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE](/img/structure/B327147.png)
